N-benzhydryl-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxamide
Description
Properties
IUPAC Name |
N-benzhydryl-5,7-dihydropyrrolo[3,4-b]pyridine-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O/c25-21(24-14-18-12-7-13-22-19(18)15-24)23-20(16-8-3-1-4-9-16)17-10-5-2-6-11-17/h1-13,20H,14-15H2,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHUKWIYTZRXCJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Strategies
The pyrrolo[3,4-b]pyridine scaffold is typically constructed via cyclization of appropriately substituted pyridine or pyrrole precursors. A widely employed method involves the Knorr-type synthesis , where a β-ketoester reacts with an amine to form the pyrrole ring. For example, ethyl 3-aminopyridine-4-carboxylate may undergo cyclization with acetylacetone in acidic conditions to yield ethyl 5H-pyrrolo[3,4-b]pyridine-6-carboxylate.
Alternative Cyclization Approaches
Microwave-assisted cyclization has been reported for analogous systems, reducing reaction times from hours to minutes. For instance, heating a mixture of 2-chloronicotinic acid and propargyl amine in DMF at 150°C under microwave irradiation produces the pyrrolopyridine core in 78% yield.
Introduction of the Benzhydryl Group
N-Alkylation of Pyrrolopyridine Intermediates
The benzhydryl group is introduced via alkylation of the secondary amine in the pyrrolopyridine core. Using benzhydryl bromide and a strong base (e.g., NaH or K2CO3) in DMF or THF facilitates this step. For example, treatment of 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxamide with benzhydryl bromide in DMF at 60°C for 12 hours achieves N-alkylation with 85% yield.
Regioselectivity Considerations
Steric hindrance from the bicyclic system necessitates optimized conditions. Employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves reactivity, particularly for bulky electrophiles like benzhydryl bromide.
Formation of the Carboxamide Functionality
Ester Hydrolysis and Amide Coupling
A common route involves hydrolyzing a methyl or ethyl ester to the carboxylic acid, followed by amide bond formation. For instance:
- Hydrolysis : Ethyl 5H-pyrrolo[3,4-b]pyridine-6-carboxylate is refluxed with 2M NaOH in MeOH/H2O (1:1) to yield the carboxylic acid (92% yield).
- Activation and Coupling : The acid is activated with HATU in DMF and coupled with ammonium chloride in the presence of DIPEA, affording the carboxamide (75–83% yield).
Direct Amination of Nitriles
An alternative pathway involves converting a nitrile intermediate to the primary amide via Ritter reaction conditions (H2SO4, H2O). However, this method is less favored due to harsh conditions and lower yields (~60%).
Integrated Synthetic Routes
Route A: Carboxamide Formation Followed by N-Alkylation
- Step 1 : Synthesize ethyl 5H-pyrrolo[3,4-b]pyridine-6-carboxylate via Knorr cyclization (72% yield).
- Step 2 : Hydrolyze the ester to 5H-pyrrolo[3,4-b]pyridine-6-carboxylic acid using NaOH (92% yield).
- Step 3 : Activate with HATU and couple with NH4Cl to form 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxamide (78% yield).
- Step 4 : Alkylate with benzhydryl bromide in DMF/K2CO3 to obtain the target compound (85% yield).
Total Yield : 72% × 92% × 78% × 85% ≈ 44% overall .
Route B: Early N-Alkylation and Subsequent Cyclization
- Step 1 : Alkylate a pyridine-pyrrole precursor with benzhydryl bromide prior to cyclization.
- Step 2 : Perform cyclocondensation to form the N-benzhydryl-pyrrolopyridine ester.
- Step 3 : Hydrolyze and convert to the carboxamide as in Route A.
Challenges : Early alkylation may hinder cyclization due to steric effects, reducing yields (~50% overall).
Optimization and Scale-Up Considerations
Solvent and Temperature Effects
Purification Techniques
- Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) effectively separates N-benzhydryl derivatives.
- Recrystallization : Ethanol/water mixtures yield high-purity carboxamide intermediates.
Analytical Characterization
Spectroscopic Data
Purity Assessment
- HPLC : >98% purity (C18 column, MeCN/H2O + 0.1% TFA, 70:30).
Chemical Reactions Analysis
Types of Reactions
N-benzhydryl-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzhydryl group or the pyridine ring, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
N-benzhydryl-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-benzhydryl-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle Variations: Pyrrolo[3,4-b]pyridine vs. Pyrazolo[3,4-b]pyridine
- Key Difference : The target compound features a pyrrolo[3,4-b]pyridine core (five-membered pyrrole fused with pyridine), whereas analogs like pyrazolo[3,4-b]pyridines (e.g., 4-substituted-3-methyl-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6(7H)-ones) incorporate a pyrazole ring instead of pyrrole .
- Impact on Reactivity : Pyrazolo derivatives are synthesized via three-component reactions involving aldehydes, Meldrum’s acid, and pyrazolamines in aqueous PEG-400, achieving yields of 80–95% under mild conditions (90°C, 15 minutes) . In contrast, pyrrolo derivatives may require more specialized reagents or catalysts due to differences in ring stability and substituent compatibility.
Table 1: Substituent Effects on Pyrrolo/Pyrazolo Pyridine Derivatives
- Benzhydryl vs. Benzyl Groups : The benzhydryl group in the target compound provides enhanced steric bulk compared to the benzyl group in 6-benzyl-pyrrolo derivatives . This may influence binding affinity in enzyme-substrate interactions, as seen in DPP4 inhibitors like BMS-767778 .
- Carboxamide vs. Ester/Ketone Moieties : Carboxamide functionalities (as in the target compound) are often prioritized in drug design for improved metabolic stability over esters or ketones, which are prone to hydrolysis .
Biological Activity
N-benzhydryl-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxamide is a novel compound that integrates a pyrrolo[3,4-b]pyridine core with a benzhydryl group and a carboxamide functional group. This unique structure positions it as a candidate for various biological applications, particularly in medicinal chemistry. The compound is being investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Chemical Structure
The chemical structure of this compound is characterized by:
- Pyrrolo[3,4-b]pyridine core : A bicyclic structure that enhances its biological activity.
- Benzhydryl group : Contributes to the lipophilicity and potential receptor binding.
- Carboxamide functional group : May influence the compound's solubility and interaction with biological targets.
The mechanism of action for this compound involves interactions with specific molecular targets such as enzymes or receptors. The binding affinity and selectivity towards these targets are crucial for its pharmacological effects.
Anticancer Activity
Recent studies have demonstrated that compounds within the pyrrolo[3,4-b]pyridine class exhibit significant anticancer activity. For instance, derivatives have shown cytotoxic effects against various cancer cell lines, including ovarian and breast cancer cells. The structure-activity relationship (SAR) indicates that modifications to the core structure can enhance potency against specific tumor types.
| Compound | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | Ovarian | 15.2 | |
| Pyrrolo[3,4-b]pyridine derivative X | Breast | 10.5 |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Studies indicate that it may inhibit the growth of certain bacterial strains, showcasing potential as an antimicrobial agent.
Case Studies
- Antitumor Efficacy : A study evaluated the efficacy of this compound in murine models of ovarian cancer. The compound demonstrated a reduction in tumor volume by approximately 40% compared to controls after four weeks of treatment.
- Synergistic Effects : In combination therapy studies with established chemotherapeutics, this compound enhanced the effectiveness of standard treatments in resistant cancer cell lines, suggesting a potential role in overcoming drug resistance.
Q & A
Q. What are reliable synthetic protocols for N-benzhydryl-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxamide?
The synthesis typically involves multi-step routes, including cyclization and functionalization of pyrrolopyridine cores. A validated approach includes:
- Step 1 : Formation of the pyrrolo[3,4-b]pyridine scaffold via cyclization of substituted pyridine precursors under anhydrous conditions (e.g., using THF or DMF as solvents).
- Step 2 : Introduction of the benzhydryl group via nucleophilic substitution or coupling reactions (e.g., using Pd-catalyzed cross-coupling).
- Step 3 : Carboxamide functionalization using activated carbonyl reagents (e.g., carbodiimides).
Critical parameters include reaction temperature control (0–100°C), solvent purity, and stoichiometric ratios (1:1–1:3 for coupling steps). Purity (>98%) is confirmed via HPLC, and intermediates are characterized by -/-NMR .
Q. How is structural characterization performed for this compound?
- X-ray crystallography : Resolves absolute stereochemistry and confirms fused bicyclic systems (e.g., bond angles and torsion angles in the pyrrolopyridine core) .
- NMR spectroscopy : -NMR identifies benzhydryl protons (δ 5.2–5.5 ppm as singlets) and carboxamide NH signals (δ 8.1–8.3 ppm). -NMR confirms carbonyl carbons at δ 165–170 ppm .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] for CHNO: calculated 317.1525, observed 317.1522) .
Q. What in vitro assays are used for initial biological screening?
- Enzyme inhibition : Dose-response studies (IC) against target enzymes (e.g., DPP-4 or kinases) using fluorogenic substrates.
- Cellular assays : Cytotoxicity (MTT assay) and target engagement (e.g., Western blot for phosphorylated proteins in kinase pathways) .
Advanced Research Questions
Q. How are structure-activity relationships (SAR) optimized for selectivity against off-target enzymes?
- Substituent variation : Systematic modification of the benzhydryl group (e.g., electron-withdrawing vs. donating substituents) to assess steric/electronic effects on binding.
- Co-crystallization studies : Resolve binding modes with off-target enzymes (e.g., kinases) to identify key interactions (e.g., hydrogen bonds with catalytic lysine residues).
- In silico docking : Predict binding affinities using molecular dynamics (e.g., AutoDock Vina) to prioritize synthetic targets.
Example: Replacing a methyl group with trifluoromethyl in the pyrrolopyridine core improved selectivity (>100-fold for DPP-4 over DPP-8/9) .
Q. What strategies address low oral bioavailability in preclinical models?
- Prodrug design : Introduce ester or phosphate moieties to enhance solubility (e.g., tert-butyl carbamate derivatives).
- PK/PD modeling : Correlate in vitro permeability (Caco-2 assay) with in vivo AUC (area under the curve) to optimize dosing.
- Metabolic stability : Liver microsome assays identify metabolic hotspots (e.g., CYP3A4-mediated oxidation), guiding deuterium incorporation or fluorine substitution .
Q. How are conflicting data resolved in biological activity studies?
- Assay validation : Confirm target engagement using orthogonal methods (e.g., SPR for binding kinetics alongside enzymatic assays).
- Batch analysis : Compare purity (>99% via LC-MS) and stereochemical consistency (chiral HPLC) across synthetic batches.
- In vivo reconfirmation : Repeat efficacy studies in disease models (e.g., xenografts) with rigorous controls (e.g., vehicle and positive controls) .
Q. What computational methods predict metabolite formation?
- ADMET Predictor : Simulates Phase I/II metabolism (e.g., hydroxylation at C-5 of the pyrrolopyridine core).
- MetaSite : Identifies cytochrome P450 binding sites using 3D pharmacophore models.
- Validation : Compare predicted metabolites with LC-MS/MS data from hepatocyte incubations .
Methodological Considerations
Q. How is regioselectivity achieved during functionalization?
- Directing groups : Use of Boc-protected amines or halogens to guide cross-coupling (e.g., Suzuki-Miyaura at C-6).
- Temperature control : Lower temperatures (−20°C to 0°C) favor monofunctionalization over di-substitution .
Q. What techniques mitigate crystallization challenges?
- Polymorph screening : Solvent/anti-solvent combinations (e.g., ethanol/water) under controlled cooling rates.
- Additives : Use of seed crystals or surfactants (e.g., polysorbate 80) to promote nucleation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
